molecular formula C9H11NO2S B2438504 Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate CAS No. 349662-85-7

Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate

Cat. No.: B2438504
CAS No.: 349662-85-7
M. Wt: 197.25
InChI Key: DZTOLHKNXMQGPM-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate is a heterocyclic compound that features a thiophene ring substituted with an amino group, a cyclopropyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-4-cyclopropylthiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a thiophene derivative, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of solvents like methanol and catalysts to facilitate the cyclization and esterification processes .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-cyclopropylthiophene-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s binding affinity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: Methyl 2-amino-4-cyclopropylthiophene-3-carboxylate is unique due to the presence of the cyclopropyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .

Properties

IUPAC Name

methyl 2-amino-4-cyclopropylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-12-9(11)7-6(5-2-3-5)4-13-8(7)10/h4-5H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTOLHKNXMQGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349662-85-7
Record name methyl 2-amino-4-cyclopropylthiophene-3-carboxylate
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